molecular formula C17H20N6O3 B2745245 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea CAS No. 1396811-46-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea

Cat. No.: B2745245
CAS No.: 1396811-46-3
M. Wt: 356.386
InChI Key: CCJONSPVDWJXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea features three key structural motifs:

  • Benzo[d][1,3]dioxol-5-yl group: A bicyclic aromatic system known for enhancing metabolic stability and modulating lipophilicity.
  • 6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl group: A pyrimidine ring substituted with a 4-methylpiperazine moiety, which may enhance solubility and pharmacokinetic properties .

This compound’s design aligns with kinase inhibitor scaffolds, where pyrimidine derivatives are common due to their ability to mimic ATP’s purine ring in binding pockets .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-22-4-6-23(7-5-22)16-9-15(18-10-19-16)21-17(24)20-12-2-3-13-14(8-12)26-11-25-13/h2-3,8-10H,4-7,11H2,1H3,(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJONSPVDWJXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include aromatic aldehydes, o-phenylenediamine, and various coupling agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Linker Modifications

Target Compound vs. 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea ()
  • Structural Difference : The pyrimidine ring in the analog is substituted with methoxy groups at positions 2 and 4, whereas the target compound features a 4-methylpiperazine group at position 5.
  • Implications: The 4-methylpiperazine group introduces basicity and solubility advantages over methoxy substituents, which are electron-donating but less polar .
Target Compound vs. 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine ()
  • Structural Difference : The benzodioxol group is connected via a methylene bridge to piperazine in the analog, whereas the target compound uses a urea linker to bridge benzodioxol and pyrimidine.
  • Crystal structure data for the analog () reveals torsional angles (e.g., N1—C1—C2—C3 = 0.3°) that stabilize planar conformations, suggesting similar rigidity in the target compound’s benzodioxol-pyrimidine system .

Heterocyclic Core Variations

Target Compound vs. Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
  • Structural Difference: Analogs in (e.g., 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) replace the pyrimidine-urea scaffold with a fused pyrido-pyrimidinone core.
  • Implications: The pyrido-pyrimidinone core introduces additional hydrogen-bond acceptors, which may alter target selectivity compared to the urea-linked pyrimidine . Both compounds retain the 4-methylpiperazine group, suggesting shared solubility and bioavailability profiles.
Target Compound vs. Dihydropyrrolo[3,4-d]imidazole Derivatives ()
  • Structural Difference : Analogs in (e.g., Compound 17c ) feature a dihydropyrroloimidazole core instead of urea.
  • Implications: The imidazole core may enhance aromatic stacking interactions but lacks the hydrogen-bonding versatility of urea .
Table 1: Key Properties of Target Compound and Analogs
Compound Class Core Structure Key Substituents Solubility (Predicted) Synthesis Yield (Reported)
Target Compound (Urea-linked) Pyrimidine-urea 4-Methylpiperazine Moderate-High Not reported
Methoxy-pyrimidine () Pyrimidine-urea 2,4-Dimethoxy Moderate Not reported
Piperazine-pyrimidine () Pyrimidine-piperazine Benzodioxol-methyl-piperazine High 86% purity
Pyrido-pyrimidinone () Pyrido-pyrimidinone 4-Methylpiperazine Moderate Not reported
Dihydropyrroloimidazole () Dihydropyrroloimidazole Cyclopropanecarbonyl-piperidine Low-Moderate 21–47%
Research Findings :
  • Synthetic Accessibility : Piperazine-linked analogs (e.g., ) achieve high purity (86–94%), suggesting robust synthetic routes for the target compound’s piperazine-pyrimidine moiety .
  • Metabolic Stability : Benzodioxol groups in all compounds likely reduce oxidative metabolism, as seen in related kinase inhibitors .
  • Target Selectivity: Urea linkers may favor kinases with polar active sites (e.g., EGFR or VEGFR), whereas pyrido-pyrimidinones could target broader ATP-binding pockets .

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole moiety and a pyrimidinyl-piperazine structure. The general synthetic pathway includes:

  • Formation of the Benzo[d][1,3]dioxole Derivative : This is achieved through specific reactions involving phenolic compounds.
  • Pyrimidine and Piperazine Integration : The incorporation of the piperazine ring with a pyrimidine derivative is crucial for enhancing the biological activity of the final product.
  • Urea Formation : The final step usually involves coupling reactions to form the urea linkage, which is essential for the compound's pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole possess strong antitumor effects against various cancer cell lines:

  • IC50 Values : In a comparative study, certain benzo[d][1,3]dioxole derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating potent anticancer effects. For example:
    • HepG2 (liver cancer): IC50 = 2.38 µM
    • HCT116 (colon cancer): IC50 = 1.54 µM
    • MCF7 (breast cancer): IC50 = 4.52 µM
    • Doxorubicin: IC50 values were significantly higher at 7.46 µM for HepG2 and 8.29 µM for HCT116 .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival pathways in cancer cells.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that treatment with this compound leads to increased apoptosis in cancer cells via modulation of mitochondrial pathways involving proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis revealed that the compound induces cell cycle arrest at specific phases, thereby preventing further proliferation of cancer cells.

Study on Anticancer Activity

A significant study explored the anticancer effects of various benzo[d][1,3]dioxole derivatives, including our compound of interest. The findings highlighted:

  • Selectivity : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cell lines (IC50 > 150 µM) .
  • Mechanistic Insights : Molecular docking studies provided insights into the binding affinities of these compounds with target proteins involved in cancer progression.

Comparative Analysis Table

Compound NameIC50 (µM)Target Cancer Cell LineMechanism of Action
This compoundTBDTBDEGFR inhibition, apoptosis induction
Doxorubicin7.46HepG2DNA intercalation
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38HepG2EGFR inhibition

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reagents are involved?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyrimidine derivative (e.g., 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine) with an isocyanate or carbamate intermediate derived from benzo[d][1,3]dioxol-5-yl precursors. Key reagents include:

  • Bases : Potassium carbonate or triethylamine to deprotonate amines and facilitate nucleophilic attack .
  • Solvents : Dimethylformamide (DMF) or acetonitrile under reflux conditions .
  • Protecting groups : For reactive sites, such as tert-butoxycarbonyl (Boc), to prevent undesired side reactions .
    Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Advanced: How can synthetic yields be optimized while minimizing byproducts?

Methodological Answer:
Optimization strategies include:

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like hydrolysis of the urea moiety.
  • Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Stoichiometry : Maintain a 1:1.2 molar ratio of pyrimidine amine to isocyanate to ensure complete conversion .
    Data-driven analysis : Compare yields under varying conditions (e.g., 86% purity achieved at 25°C vs. 72% at 50°C) .

Basic: What biological targets are associated with this compound?

Methodological Answer:
Urea derivatives often target kinases or GPCRs due to hydrogen-bonding interactions. For this compound:

  • Kinase inhibition : The pyrimidine-piperazine moiety may bind ATP pockets in kinases (e.g., JAK2 or EGFR), inferred from structural analogs .
  • Receptor modulation : The benzo[d][1,3]dioxole group suggests affinity for serotonin or dopamine receptors, common in CNS-targeting compounds .
    Validation : Perform in vitro kinase assays or radioligand binding studies to confirm target engagement .

Advanced: How can target specificity be validated against off-target interactions?

Methodological Answer:

  • Selectivity panels : Screen against a panel of 50+ kinases/receptors using competitive binding assays (IC₅₀ values) .
  • CRISPR knockouts : Eliminate the putative target gene in cell lines and assess compound efficacy loss .
  • Structural docking : Compare binding poses in homology models (e.g., SWISS-MODEL) to identify key residues for specificity .
    Contradiction resolution : If conflicting activity data arise, validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Basic: What structural features influence its conformational stability?

Methodological Answer:

  • Planar urea core : Stabilizes intramolecular hydrogen bonds (N–H···O), confirmed by X-ray crystallography (bond angle: ~120°) .
  • Piperazine flexibility : The 4-methylpiperazine group adopts chair/boat conformations, affecting solubility and membrane permeability .
    Analytical tools : Use single-crystal XRD (resolution: ≤1.0 Å) or DFT calculations (B3LYP/6-31G*) to map electron density .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell type, serum concentration) that may alter potency. For example, serum proteins can reduce free compound concentration .
  • Dose-response curves : Replicate studies using standardized protocols (e.g., 72-hour incubation vs. 48-hour) to assess time-dependent effects .
  • Batch variability : Analyze purity (via LC-MS) across studies; impurities >5% may skew IC₅₀ values .

Basic: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications : Replace benzo[d][1,3]dioxole with substituted phenyl groups to assess π-π stacking contributions .
  • Side-chain variations : Substitute 4-methylpiperazine with morpholine or thiomorpholine to study steric/electronic effects .
    Data collection : Test derivatives in enzymatic assays (e.g., IC₅₀) and logP measurements to correlate hydrophobicity with activity .

Advanced: What analytical methods ensure compound identity and purity?

Methodological Answer:

  • NMR : Assign peaks using ¹H/¹³C (e.g., urea NH at ~10-12 ppm; piperazine CH₂ at ~2.5-3.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with ≤2 ppm error .
  • XRD : Validate stereochemistry and crystal packing .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; monitor degradation via HPLC .
  • Plasma stability : Add compound to human plasma (37°C), quench with acetonitrile, and quantify remaining parent molecule .

Advanced: What in silico tools predict metabolic pathways?

Methodological Answer:

  • Software : Use GLORY or MetaSite to identify vulnerable sites (e.g., piperazine N-methyl oxidation) .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.